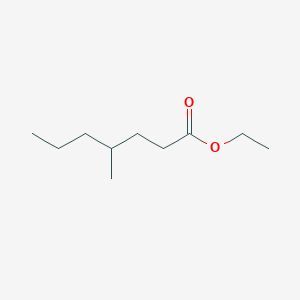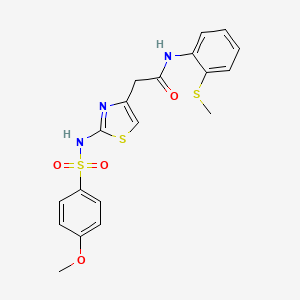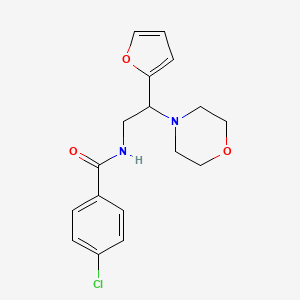
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C15H10Cl2N2O2 . Its molecular weight is 321.16 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a type of heterocyclic compound. It also has a 4-methylphenyl group attached to it .科学的研究の応用
Synthesis and Biological Activities
Quinazolinones, such as 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, are a class of compounds with a wide range of biological activities. Research has demonstrated their potential in various domains, including their use as analgesic, anticonvulsant, anticancer, and anti-inflammatory agents, among others.
- Analgesic Activity : The synthesis of quinazolinone derivatives has been explored for their analgesic properties. For instance, compounds synthesized using quinazolinone scaffolds have shown significant analgesic activity in in vitro studies, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
- Anticonvulsant Activity : Quinazolinones have also been investigated for their anticonvulsant effects. Early research found that certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, offering a potential pathway for developing new treatments for seizure disorders (James F. Wolfe et al., 1990).
- Anticancer Activity : The anticancer potential of quinazolinone derivatives has been a subject of study, with some compounds showing inhibitory effects against various cancer cell lines. This research points to the possibility of quinazolinones playing a role in cancer therapy (M. El-hashash et al., 2018).
- Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant properties, which are crucial for counteracting oxidative stress associated with many diseases. Certain quinazolinone compounds have been identified as potent antioxidants, highlighting their therapeutic potential (Janez Mravljak et al., 2021).
Chemical and Physical Applications
Quinazolinones are not only significant in biological applications but also in chemical research, such as in the development of new synthetic methodologies and materials science.
- Synthesis of Quinazolinone Derivatives : Novel synthetic routes for quinazolinone derivatives have been established, enhancing the toolbox available for medicinal chemistry and drug discovery efforts. These synthetic approaches enable the generation of a diverse array of quinazolinone-based compounds for further pharmacological evaluation (Cheng Huang et al., 2008).
- Corrosion Inhibition : Quinazolinone derivatives have been explored as corrosion inhibitors for metals, indicating their utility in industrial applications. These compounds offer protection against corrosion in acidic environments, suggesting their potential use in coating and material preservation technologies (N. Errahmany et al., 2020).
特性
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-2-4-9(5-3-8)14-18-13-11(15(20)19(14)21)6-10(16)7-12(13)17/h2-7,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQRAGGWXVKOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2769865.png)
![ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2769867.png)


![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769873.png)
![N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide](/img/structure/B2769874.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)